molecular formula C18H17NO3S B2383753 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide CAS No. 2034489-70-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide

Cat. No.: B2383753
CAS No.: 2034489-70-6
M. Wt: 327.4
InChI Key: FSADTHOEYNZEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide is a complex organic compound featuring a benzamide core with a hydroxyethyl substituent and a thiophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophen-3-yl-furan intermediate, followed by its coupling with a hydroxyethyl group. The final step involves the formation of the benzamide linkage under controlled conditions, often using reagents such as coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiophen-3-yl-furan moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the thiophen-3-yl-furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzamide core or the thiophen-3-yl-furan moiety.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. Its antioxidant properties could be due to scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-methylbenzamide: Lacks the thiophen-3-yl-furan moiety, resulting in different chemical and biological properties.

    N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide: Similar structure but without the methyl group on the benzamide core.

    N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-benzamide: Another variant with slight structural differences.

Uniqueness

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide is unique due to its combination of a hydroxyethyl group, a thiophen-3-yl-furan moiety, and a methyl-substituted benzamide core

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(22-17)13-8-9-23-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSADTHOEYNZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.